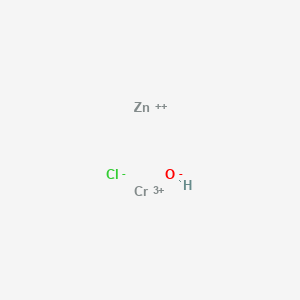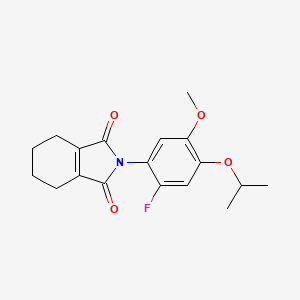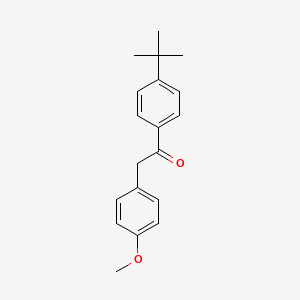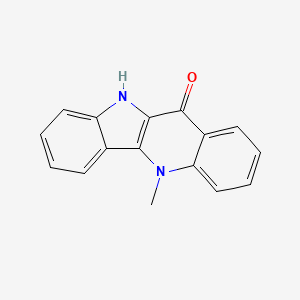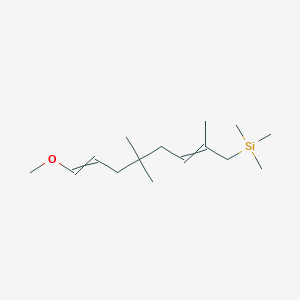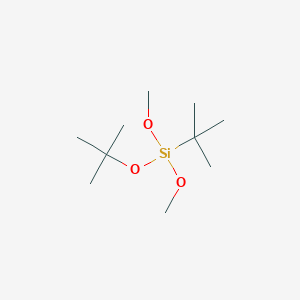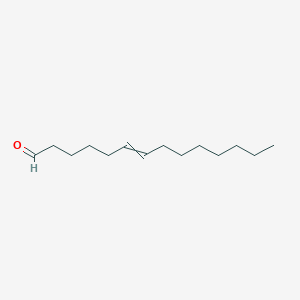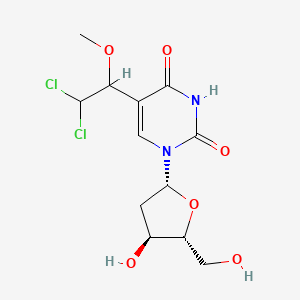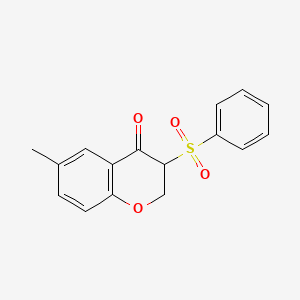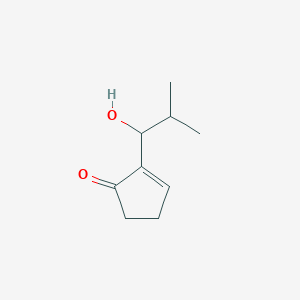![molecular formula C19H13ClN4 B14262638 Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- CAS No. 138744-57-7](/img/structure/B14262638.png)
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with additional substituents at specific positions, making it a unique and valuable molecule in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the use of 4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The resulting intermediates undergo cyclization under reflux conditions to form the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. For example, dicationic molten salts have been used as active catalysts in one-pot synthesis methods, providing high yields and efficient reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve refluxing in suitable solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets. For instance, it acts as a dihydrofolate reductase (DHFR) inhibitor, reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis, leading to cell death . Additionally, it can inhibit various kinases, including tyrosine kinases, by competing with ATP binding sites .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[3,2-d]pyrimidines: Known for their antimalarial and tyrosine kinase inhibitory activities.
Pyrazolo[4,3-d]pyrimidines: Studied for their antibacterial and CDK inhibitory activities.
Uniqueness
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- is unique due to its specific substituents, which enhance its biological activity and selectivity. Its ability to inhibit multiple molecular targets, including DHFR and various kinases, makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
138744-57-7 |
|---|---|
Fórmula molecular |
C19H13ClN4 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
7-(4-chlorophenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H13ClN4/c20-14-8-6-13(7-9-14)16-10-15(12-4-2-1-3-5-12)17-18(21)22-11-23-19(17)24-16/h1-11H,(H2,21,22,23,24) |
Clave InChI |
DOJPECLYBBAMEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NC(=C23)N)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


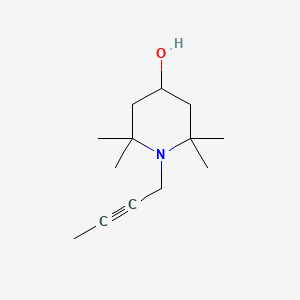
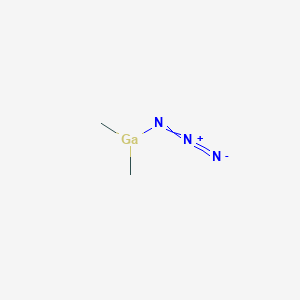
(propan-2-yl)silane](/img/structure/B14262564.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
